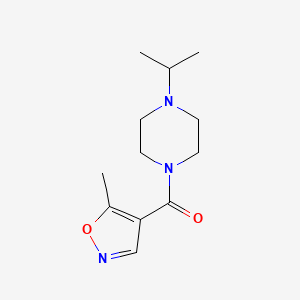

1-(5-Methyl-1,2-oxazole-4-carbonyl)-4-(propan-2-yl)piperazine

Description

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-4-yl)-(4-propan-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-9(2)14-4-6-15(7-5-14)12(16)11-8-13-17-10(11)3/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXIXNXEHWZZNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)N2CCN(CC2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,2-oxazole-4-carbonyl)-4-(propan-2-yl)piperazine typically involves the following steps:

Formation of 5-Methyl-1,2-oxazole-4-carbonyl chloride: This can be achieved by reacting 5-methyl-1,2-oxazole-4-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.

Reaction with Piperazine: The resulting oxazole carbonyl chloride is then reacted with piperazine in the presence of a base such as triethylamine (Et₃N) to form the target compound.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. Purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, involving nucleophiles like amines or alcohols.

Common Reagents and Conditions:

Oxidation: KMnO₄, H₂O₂, aqueous conditions.

Reduction: LiAlH₄, NaBH₄, in anhydrous ether.

Substitution: Amines, alcohols, polar aprotic solvents.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted oxazoles or piperazines.

Scientific Research Applications

Medicinal Chemistry

1-(5-Methyl-1,2-oxazole-4-carbonyl)-4-(propan-2-yl)piperazine has shown promise in the development of novel pharmaceuticals due to its structural properties that allow for interaction with biological targets.

Potential Therapeutic Areas :

- Antidepressants : The compound's piperazine moiety is often associated with antidepressant activity. Research has indicated that derivatives of piperazine can enhance serotonin receptor activity, which is crucial for mood regulation.

- Anticancer Agents : The oxazole ring structure can contribute to the inhibition of cancer cell proliferation. Studies have focused on the synthesis of oxazole derivatives and their cytotoxic effects on various cancer cell lines.

Neuropharmacology

Due to its ability to cross the blood-brain barrier, the compound may have applications in treating neurological disorders. Its structural similarity to known neuroactive compounds suggests potential efficacy in conditions like anxiety and schizophrenia.

Research Insights :

- Anxiolytic Effects : Preliminary studies indicate that modifications of piperazine compounds can exhibit anxiolytic properties.

Agricultural Chemistry

The compound's derivatives have been explored for their herbicidal properties. The oxazole ring has been linked to increased herbicidal activity in various formulations.

Applications in Agriculture :

- Herbicides : Research has shown that isoxazole derivatives can be effective against specific weed species.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry focused on synthesizing a series of piperazine derivatives, including 1-(5-Methyl-1,2-oxazole-4-carbonyl)-4-(propan-2-yl)piperazine. The derivatives were tested for their binding affinity to serotonin receptors, showing promising results for potential antidepressant development.

Case Study 2: Anticancer Properties

In a study examining the anticancer effects of oxazole-containing compounds, researchers found that the compound exhibited significant cytotoxicity against human breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Mechanism of Action

The mechanism by which 1-(5-Methyl-1,2-oxazole-4-carbonyl)-4-(propan-2-yl)piperazine exerts its effects involves interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Oxazole Ring

Analysis :

Piperazine Substituent Modifications

Analysis :

Linker and Heterocycle Replacements

Analysis :

- AG1 () demonstrates that replacing oxazole with a triazolopyridine scaffold retains activity against TRP channels, highlighting the versatility of N-heterocycles in drug design .

- Dithiolone-piperazine derivatives () exhibit distinct electronic properties due to sulfur atoms, which may confer redox activity or metal-binding capabilities .

Pharmacological and Physicochemical Trends

- Lipophilicity : Bulky aromatic groups (e.g., fluorenyl in ANT1) increase logP, favoring CNS penetration but risking off-target effects.

- Metabolic Stability : Electron-withdrawing substituents (e.g., chloro, fluorine) reduce CYP450-mediated oxidation, as seen in .

- Binding Affinity : The 5-methyl group on oxazole (common across analogues) likely contributes to hydrophobic interactions, while polar linkers (e.g., carbonyl) enhance orientation in binding pockets.

Biological Activity

1-(5-Methyl-1,2-oxazole-4-carbonyl)-4-(propan-2-yl)piperazine is a compound with significant biological activity, particularly in the fields of pharmacology and agrochemistry. This article delves into its biological properties, mechanisms of action, and potential applications, drawing from various research studies and patents.

- Common Name : 1-(5-Methyl-1,2-oxazole-4-carbonyl)-4-(propan-2-yl)piperazine

- CAS Number : 2097873-51-1

- Molecular Formula : C₁₂H₁₉N₃O₂

- Molecular Weight : 237.30 g/mol

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Anticancer Properties : Research has shown that derivatives of isoxazole compounds can inhibit various cancer cell lines. For instance, compounds similar to 1-(5-Methyl-1,2-oxazole-4-carbonyl)-4-(propan-2-yl)piperazine have demonstrated significant antiproliferative effects against human cancer cell lines such as HCT116 and OVCAR-8, with IC₅₀ values ranging from 7.76 to 9.76 µM .

- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Isoxazole derivatives are known for their efficacy against bacterial strains and fungi .

- Inhibition of Kinases : Similar compounds have been reported as kinase inhibitors, which play crucial roles in signal transduction pathways related to cancer and other diseases .

The mechanisms through which 1-(5-Methyl-1,2-oxazole-4-carbonyl)-4-(propan-2-yl)piperazine exerts its biological effects include:

- Binding to ATP Sites : The compound may inhibit kinase activity by binding to ATP sites in target proteins, disrupting their function.

- Induction of Apoptosis : Studies indicate that certain isoxazole derivatives can induce apoptosis in cancer cells by activating intrinsic pathways .

Case Studies and Research Findings

Potential Applications

The biological activities of 1-(5-Methyl-1,2-oxazole-4-carbonyl)-4-(propan-2-yl)piperazine suggest several applications:

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound’s reactivity is governed by two key moieties:

-

Oxazole Ring :

-

Piperazine Substituent :

Stability and Degradation Pathways

-

Thermal stability : Stable up to 150°C under inert atmospheres but decomposes above 200°C (TGA data) .

-

Hydrolytic stability :

Condition Stability Degradation Product Acidic (1M HCl) Partial decomposition (30% in 24h) 5-Methyloxazole-4-carboxylic acid Basic (1M NaOH) Rapid hydrolysis (90% in 6h) Piperazine derivative + CO -

Photostability : Degrades under UV light (λ = 254 nm) via radical-mediated oxidation of the oxazole ring .

Functionalization Reactions

The compound serves as a precursor for further derivatization:

-

N-Alkylation :

Reacts with propargyl bromide in toluene/DMF under KCO to introduce terminal alkyne groups (yield: 83–92%) . -

Reductive Amination :

The secondary amine reacts with aldehydes (e.g., pyridine-2-carboxaldehyde) in MeCN with NaBH to form tertiary amines (yield: 55–73%) .

Comparative Reaction Efficiency

Mechanistic Insights

-

Coupling Reaction : The reaction proceeds via a Schotten-Baumann mechanism , where the acid chloride attacks the piperazine’s lone pair on nitrogen, followed by HCl elimination .

-

Steric Effects : The isopropyl group on piperazine reduces reaction rates in bulky electrophilic environments (e.g., acylation with trityl chloride) .

Q & A

Q. How does the compound’s activity compare to structurally related analogs in vitro?

- Methodology :

- Comparative SAR : Synthesize analogs (e.g., replacing oxazole with thiazole) and test in parallel assays.

- Cluster analysis : Group compounds by activity profiles using PCA (principal component analysis).

- Data visualization : Generate heatmaps or 3D-QSAR models to highlight critical substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.